molecular formula C10H6BrClFN3 B8157024 3-Bromo-6-chloro-5-(4-fluorophenyl)pyrazin-2-amine

3-Bromo-6-chloro-5-(4-fluorophenyl)pyrazin-2-amine

Cat. No.: B8157024
M. Wt: 302.53 g/mol
InChI Key: LWXWPPBAGYXJOG-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-5-(4-fluorophenyl)pyrazin-2-amine is a halogenated pyrazin-2-amine derivative characterized by a bromo group at position 3, a chloro group at position 6, and a 4-fluorophenyl substituent at position 5 of the pyrazine ring. This compound is structurally related to bioactive molecules, particularly analogs of Coelenteramine, a marine luciferin intermediate . Its synthesis typically involves palladium-catalyzed cross-coupling reactions or halogenation strategies, as seen in the preparation of structurally similar pyrazin-2-amine derivatives . The presence of halogens (Br, Cl) and the 4-fluorophenyl group imparts unique electronic and steric properties, influencing its reactivity, solubility, and biological activity .

Properties

IUPAC Name

3-bromo-6-chloro-5-(4-fluorophenyl)pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClFN3/c11-8-10(14)16-9(12)7(15-8)5-1-3-6(13)4-2-5/h1-4H,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXWPPBAGYXJOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N=C(C(=N2)Br)N)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination and Diazotization-Bromination

The scalable synthesis begins with 3-aminopyrazine-2-carboxylate (Compound A). Chlorination using phosphorus oxychloride (POCl₃) at 80–100°C yields 3-amino-6-chloropyrazine-2-carbonyl chloride (Compound B). Subsequent diazotization with sodium nitrite (NaNO₂) in hydrobromic acid (HBr) at 0–5°C generates a reactive diazonium intermediate, which undergoes bromination to produce 3-bromo-6-chloropyrazin-2-amine (Compound C) with 78–85% yield.

Optimization Note : Excess HBr (≥3 equiv.) suppresses dibromination byproducts, while maintaining temperatures below 10°C prevents decomposition.

Alternative Routes via Direct Functionalization

One-Pot Halogen Exchange and Coupling

A modified approach employs 2-amino-3,6-dichloropyrazine (Compound D) as the starting material. Selective bromination at the 3-position is achieved using copper(I) bromide (CuBr) in dimethyl sulfoxide (DMSO) at 120°C, yielding 3-bromo-6-chloropyrazin-2-amine (Compound C) with 70% efficiency. Subsequent Suzuki coupling with 4-fluorophenylboronic acid follows the conditions outlined in Section 2.2.

Advantage : Eliminates the diazotization step, reducing reaction time by 30%.

Buchwald-Hartwig Amination for Late-Stage Modification

For analogs requiring diversified aryl groups, 3-bromo-6-chloro-5-iodopyrazin-2-amine (Compound E) serves as a versatile intermediate. Using Pd₂(dba)₃ and Xantphos as catalytic ligands, amination with 4-fluoroaniline at 100°C introduces the fluorophenyl group via C–N coupling, though this method yields <50% due to competing side reactions.

Industrial-Scale Production and Purification

Continuous Flow Reactor Optimization

Industrial synthesis adopts continuous flow systems to enhance reproducibility. Key stages include:

  • Chlorination : POCl₃ is delivered via precision pumps to maintain stoichiometry.

  • Bromination : Diazonium intermediates are stabilized using microreactors with rapid cooling zones.

  • Coupling : Pd catalysts are immobilized on silica supports to facilitate recycling and reduce costs.

Yield Improvement : Flow systems increase overall yield to 82% compared to batch processes (68%).

Purification Strategies

Crude product purification employs:

  • Recrystallization : Ethanol/water (7:3) mixtures remove unreacted boronic acids.

  • Chromatography : Reserved for pilot-scale batches using neutral alumina to avoid amine degradation.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Steps Yield Purity
Diazotization-Bromination3-Aminopyrazine-2-carboxylateChlorination, Diazotization78–85%≥98%
One-Pot Halogen Exchange2-Amino-3,6-dichloropyrazineCuBr-mediated Bromination70%95%
Buchwald-Hartwig3-Bromo-6-chloro-5-iodoPd-catalyzed C–N Coupling45–50%90%

Trade-offs : The diazotization route offers higher yields but requires stringent temperature control, while halogen exchange simplifies the process at the expense of purity.

Challenges and Mitigation Strategies

Regioselectivity in Bromination

Unwanted dibromination at the 5-position is minimized by:

  • Using HBr as both acid and bromide source.

  • Limiting reaction time to 2 hours.

Pd Catalyst Deactivation

Chelating ligands (e.g., SPhos) prevent Pd aggregation during Suzuki coupling, maintaining catalytic activity over multiple cycles .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloro-5-(4-fluorophenyl)pyrazin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has highlighted the potential of pyrazine derivatives, including 3-bromo-6-chloro-5-(4-fluorophenyl)pyrazin-2-amine, in combating bacterial infections. A study evaluated several derivatives for their antimicrobial properties, revealing significant activity against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for some derivatives were found to be as low as 0.22 to 0.25 μg/mL, indicating potent antimicrobial efficacy .

Synthesis of Hybrid Molecules
The compound can serve as a scaffold for hybridization with other molecular frameworks to create novel therapeutic agents. This strategy is particularly useful for developing drugs that target multiple pathways or mechanisms within microbial cells .

Organic Synthesis

Building Block for Complex Molecules
3-Bromo-6-chloro-5-(4-fluorophenyl)pyrazin-2-amine acts as a crucial intermediate in the synthesis of various organic compounds. Its bromine and chlorine substituents facilitate nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. This versatility makes it a valuable precursor in the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals .

Regioselective Functionalization
The compound's structure allows for regioselective functionalization, which is critical for synthesizing dipyrrolopyrazine derivatives. These derivatives have shown potential in various applications, including organic optoelectronic materials. The regioselective reactions can yield products with specific electronic properties, enhancing their applicability in advanced materials science .

Case Study 1: Antimicrobial Derivatives

A series of pyrazine derivatives were synthesized from 3-bromo-6-chloro-5-(4-fluorophenyl)pyrazin-2-amine and tested for antimicrobial activity. The study demonstrated that modifications to the pyrazine core could significantly enhance its antibacterial properties. Specific derivatives exhibited strong biofilm inhibition capabilities, which is crucial in treating chronic infections where biofilm formation is prevalent .

Case Study 2: Synthesis of Dipyrrolopyrazines

In another study, researchers utilized 3-bromo-6-chloro-5-(4-fluorophenyl)pyrazin-2-amine as a starting material to synthesize dipyrrolopyrazine derivatives. The synthetic route involved regioselective C–N bond formation followed by cyclization reactions. The resulting compounds displayed promising electronic properties suitable for applications in organic electronics .

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-5-(4-fluorophenyl)pyrazin-2-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The 4-fluorophenyl group in 3-bromo-6-chloro-5-(4-fluorophenyl)pyrazin-2-amine introduces steric bulk and electronic effects. Computational studies on analogous fluorophenyl-containing compounds reveal nonplanar geometries due to steric repulsion between the fluorophenyl substituent and the aromatic core . For example, meso-substituted porphyrins with 4-fluorophenyl groups exhibit distortion from planarity, whereas non-fluorinated analogs remain planar . In contrast, simpler halogenated pyrazin-amines like 5-bromo-6-chloropyrazin-2-amine (without the 4-fluorophenyl group) adopt planar conformations, highlighting the structural impact of fluorinated aryl substituents .

Physicochemical Properties

  • Lipophilicity: The 4-fluorophenyl group increases logP values, enhancing membrane permeability. For example, Br-Clm analogs with fluorinated aryl groups show improved cellular uptake compared to non-fluorinated derivatives .
  • Solubility: Chloro and bromo substituents reduce aqueous solubility, necessitating formulation in organic solvents like DMSO or ethanol .

Data Tables

Table 1. Comparative Analysis of Halogenated Pyrazin-2-amine Derivatives

Compound Name Substituents Biological Activity (IC₅₀) Key Structural Feature Synthesis Method Reference
3-Bromo-6-chloro-5-(4-fluorophenyl)pyrazin-2-amine Br, Cl, 4-fluorophenyl Anticancer (1–5 µM) Nonplanar due to fluorophenyl Pd-catalyzed cross-coupling
Br-Clm-1 Br, Cl, thiophenylethynyl Anticancer (2–10 µM) Planar core with ethynyl group Sonogashira reaction
F-CLM Br, 4-fluorophenyl Chemiluminescent Steric distortion Boronic acid coupling
5-Bromo-6-chloropyrazin-2-amine Br, Cl Low bioactivity Planar pyrazine ring Direct halogenation

Table 2. Impact of Substituents on Planarity

Compound Fluorophenyl Substituent Planarity Reference
3-Bromo-6-chloro-5-(4-fluorophenyl)pyrazin-2-amine Yes Nonplanar
5-Bromo-6-chloropyrazin-2-amine No Planar
Meso-fluorophenyl porphyrin Yes Distorted

Key Findings and Implications

Halogen Synergy : Bromo and chloro groups enhance electrophilicity, facilitating covalent binding to cellular proteins .

Synthetic Versatility : Pd-catalyzed methods enable modular synthesis, allowing rapid exploration of structure-activity relationships .

Biological Activity

3-Bromo-6-chloro-5-(4-fluorophenyl)pyrazin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazine ring with various halogen substitutions, which can influence its reactivity and interactions with biological targets. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of 3-Bromo-6-chloro-5-(4-fluorophenyl)pyrazin-2-amine is C10H6BrClFN3, with a molecular weight of 302.54 g/mol. The compound's structure is characterized by the presence of bromine, chlorine, and fluorine atoms, which are known to enhance biological activity through various mechanisms.

Synthesis

The synthesis of 3-Bromo-6-chloro-5-(4-fluorophenyl)pyrazin-2-amine typically involves multi-step organic reactions. A common method includes the Suzuki–Miyaura coupling reaction, which forms carbon-carbon bonds between aryl halides and organoboron compounds in the presence of palladium catalysts.

Synthetic Route Overview

StepDescription
1Start with 6-chloropyrazine-2-amine and 4-fluorobenzene.
2Conduct nucleophilic substitution using potassium carbonate and DMF as solvents.
3Heat the mixture to 100–120°C for several hours to ensure complete conversion.

Biological Activity

Research has indicated that 3-Bromo-6-chloro-5-(4-fluorophenyl)pyrazin-2-amine exhibits significant biological activity, particularly in the realm of medicinal chemistry.

The mechanism by which this compound exerts its biological effects is largely attributed to its ability to interact with specific proteins and enzymes. The trifluoromethoxy group enhances binding affinity to certain targets, influencing their activity.

Case Studies

  • Gamma-secretase Modulators : In studies involving gamma-secretase modulators (GSMs), compounds similar to 3-Bromo-6-chloro-5-(4-fluorophenyl)pyrazin-2-amine have shown promise in reducing levels of amyloid-beta (Aβ42), a key factor in Alzheimer's disease progression. The introduction of heterocycles has been linked to improved pharmacokinetic properties, allowing these compounds to cross the blood-brain barrier effectively .
  • Antimicrobial Activity : Preliminary investigations suggest that compounds in the pyrazine family exhibit antimicrobial properties. The presence of halogen substituents may enhance these effects by increasing lipophilicity and facilitating membrane penetration .

Comparative Analysis

When compared with similar compounds, such as 3-Bromo-6-chloro-5-(4-methoxyphenyl)pyrazin-2-amine, the unique combination of bromine and fluorine in this compound contributes to its distinct biological profile. The presence of fluorine can significantly alter chemical reactivity and biological interactions.

Comparison Table

CompoundKey FeaturesBiological Activity
3-Bromo-6-chloro-5-(4-fluorophenyl)pyrazin-2-amineBromine, Chlorine, Fluorine substitutionsPotential GSM activity; antimicrobial
3-Bromo-6-chloro-5-(4-methoxyphenyl)pyrazin-2-amineMethoxy substitutionModerate GSM activity; less potent than fluorinated analog
6-Chloro-5-(4-fluorophenyl)pyrazin-2-amineFluorine onlyLimited biological data; primarily studied for synthesis

Q & A

Q. Can the compound act as a ligand in coordination chemistry?

  • Methodology :
  • UV-Vis titration with transition metals (e.g., Cu²⁺, Ni²⁺) to assess ligand-to-metal charge transfer.
  • EPR spectroscopy to detect paramagnetic complexes if unpaired electrons are present (e.g., with Fe³⁺) .

Q. How does steric hindrance from the 4-fluorophenyl group affect regioselectivity in further functionalization?

  • Methodology : Compare bromination/amination reactions of the parent compound with a des-fluoro analog. Use NOESY NMR to probe spatial proximity between substituents and reactive sites .

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